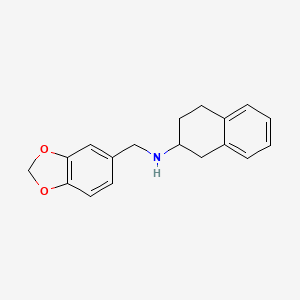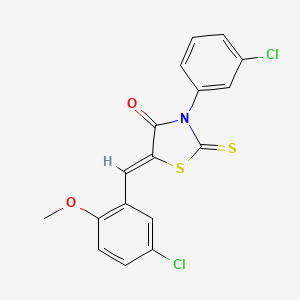
(1,3-benzodioxol-5-ylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-benzodioxol-5-ylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine, commonly known as MDMA, is a psychoactive drug that has been widely studied for its potential therapeutic uses. MDMA is a synthetic compound that belongs to the amphetamine class of drugs. It is known for its ability to induce feelings of euphoria, empathy, and emotional openness. In recent years, MDMA has gained attention for its potential use in treating various mental health disorders, including post-traumatic stress disorder (PTSD).
作用机制
MDMA works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are involved in regulating mood, emotions, and behavior. MDMA also activates certain receptors in the brain, including the 5-HT2A receptor, which is believed to play a role in the drug's psychoactive effects.
Biochemical and Physiological Effects:
MDMA has a number of biochemical and physiological effects on the body. The drug increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as oxytocin, which is involved in social bonding and attachment. MDMA can also have negative effects on the body, including dehydration, muscle tension, and jaw clenching.
实验室实验的优点和局限性
MDMA has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, MDMA has a well-established mechanism of action and is known to be effective in treating certain mental health disorders. However, there are also limitations to using MDMA in laboratory experiments. The drug is highly regulated and can only be used in certain settings. Additionally, there are ethical concerns around using MDMA in animal studies.
未来方向
There are several areas of future research for MDMA. One direction is to continue studying the drug's potential therapeutic uses, particularly in the treatment of (1,3-benzodioxol-5-ylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine and other mental health disorders. Another direction is to better understand the long-term effects of MDMA use, particularly in heavy users. Additionally, there is a need for more research on the safety and efficacy of MDMA-assisted psychotherapy, including the optimal dosing and administration protocols. Finally, there is a need for more research on the neurobiological mechanisms underlying the drug's effects, which could lead to the development of new treatments for mental health disorders.
合成方法
MDMA is synthesized through a multi-step process that involves the reaction of safrole with hydrochloric acid and red phosphorus. The resulting compound is then treated with methylamine to produce MDMA. The synthesis of MDMA is a complex process that requires specialized knowledge and equipment.
科学研究应用
MDMA has been the subject of extensive scientific research, particularly in the field of psychiatry. Studies have shown that MDMA can be effective in treating (1,3-benzodioxol-5-ylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine, anxiety, and depression. MDMA-assisted psychotherapy involves the administration of a single dose of MDMA in a controlled setting, followed by a series of therapy sessions. This approach has shown promising results in clinical trials, with some participants experiencing significant improvements in their symptoms.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydronaphthalen-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-2-4-15-10-16(7-6-14(15)3-1)19-11-13-5-8-17-18(9-13)21-12-20-17/h1-5,8-9,16,19H,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWVJKQEDCTMFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(methylthio)benzyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4931467.png)

![1-{4-[(benzylthio)methyl]benzoyl}-4-phenylpiperazine](/img/structure/B4931477.png)

![methyl 3-({[(4-bromobenzyl)thio]acetyl}amino)-2-methylbenzoate](/img/structure/B4931489.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4931502.png)

![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine](/img/structure/B4931516.png)
![4-(1-methyl-1H-1,2,4-triazol-5-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-2-pyrimidinamine](/img/structure/B4931519.png)
![N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4931533.png)
![N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4931562.png)
![2-{[(4-methylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4931577.png)
![dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate](/img/structure/B4931582.png)
